Levomenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmaceutical and Cosmetic Products

Field: Pharmacology

Application: Levomenol has been used in pharmaceutical and cosmetic products due to its anti-inflammatory and skin-soothing properties

Methods: The specific methods of application or experimental procedures would depend on the specific product formulation. In general, Levomenol can be incorporated into creams, lotions, or other topical formulations for application to the skin.

Anti-cancer Research

Field: Oncology

Application: Experimental studies have demonstrated the anti-cancer properties of Levomenol.

Methods: The specific methods of application or experimental procedures would depend on the specific type of cancer being studied. In general, Levomenol can be administered to cancer cells in a laboratory setting to study its effects.

Neuroprotective Research

Field: Neurology

Application: Experimental studies have demonstrated the neuroprotective properties of Levomenol.

Methods: The specific methods of application or experimental procedures would depend on the specific type of neurological disorder being studied. In general, Levomenol can be administered to neurons in a laboratory setting to study its effects.

Antinociceptive Research

Application: Levomenol has been found to have antinociceptive properties, which means it can reduce sensitivity to painful stimuli.

Methods: In experimental studies, Levomenol can be administered in various ways to test its antinociceptive effects. This could include topical application, injection, or oral administration, depending on the specific study design.

Cardioprotective Research

Field: Cardiology

Application: Experimental studies have demonstrated the cardioprotective properties of Levomenol.

Methods: The specific methods of application or experimental procedures would depend on the specific type of cardiac condition being studied. In general, Levomenol can be administered to cardiac cells in a laboratory setting to study its effects.

Antimicrobial Research

Field: Microbiology

Application: Levomenol has been found to have antimicrobial actions, making it potentially useful in the treatment of various infections.

Methods: In experimental studies, Levomenol can be administered to microbial cultures to test its antimicrobial effects.

Enhancing Percutaneous Absorption

Application: Levomenol has been demonstrated to enhance the percutaneous absorption of certain molecules.

Methods: In experimental studies, Levomenol can be combined with other substances to test its ability to enhance their absorption through the skin.

Production in Metabolically Engineered Escherichia coli

Field: Biotechnology

Methods: In this application, the genes responsible for the production of Levomenol are inserted into the E.

Found in Certain Medicinal Cannabis Cultivars

Field: Botany

Application: High concentrations of Levomenol can be found in certain medicinal cannabis cultivars.

Methods: In this application, the cannabis plants are grown and harvested, and the Levomenol is extracted from the plant material.

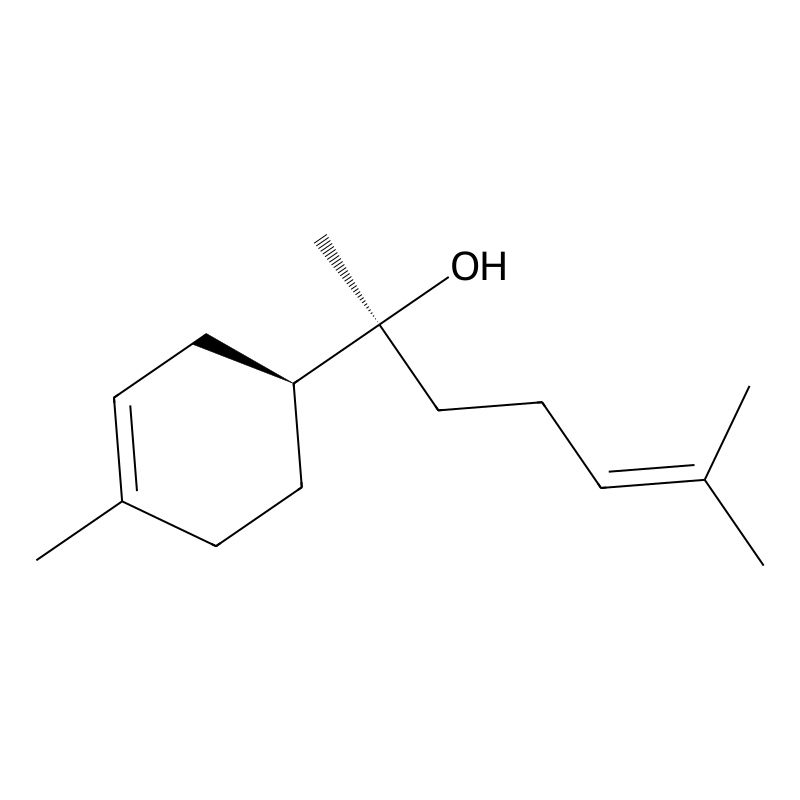

Levomenol, also known as (-)-alpha-Bisabolol, is a natural monocyclic alcohol classified as a sesquiterpene. It is primarily isolated from the essential oil of the German chamomile (Matricaria chamomilla). This compound has garnered attention due to its diverse biological activities and applications in cosmetics and pharmaceuticals. Chemically, Levomenol has the molecular formula and a molar mass of approximately 222.37 g/mol .

- Anti-inflammatory activity: Levomenol may inhibit the production of inflammatory mediators like prostaglandins and leukotrienes, thereby reducing inflammation [].

- Anti-irritant activity: It might interact with skin cells to stabilize their membranes and prevent irritation caused by external stimuli [].

- Antimicrobial activity: Studies suggest Levomenol may disrupt the cell membranes of certain bacteria and fungi, potentially inhibiting their growth [].

Levomenol exhibits notable biological activities, including:

- Anti-inflammatory Properties: It has been shown to reduce inflammation, making it beneficial in topical applications for skin irritations .

- Antimicrobial Effects: Research indicates that Levomenol possesses antimicrobial properties, effective against various bacterial strains .

- Neuroprotective Effects: There is evidence suggesting that Levomenol can protect neural cells from damage caused by neurotoxic agents, potentially aiding in neurodegenerative disease prevention .

Levomenol can be synthesized through several methods:

- Natural Extraction: The most common method involves extracting Levomenol from the essential oil of German chamomile.

- Biochemical Synthesis: Recent studies have explored synthesizing Levomenol through biochemical pathways using labeled precursors such as [14C]-acetate, allowing for tracking its incorporation into biological systems .

- Chemical Synthesis: Laboratory synthesis can also be achieved through various organic reactions involving simpler terpenes or alcohols.

Levomenol is utilized in multiple industries due to its beneficial properties:

- Cosmetics: It serves as a moisturizing agent and is included in formulations for skin care products due to its soothing effects .

- Pharmaceuticals: Its anti-inflammatory and antimicrobial properties make it suitable for medicinal applications, particularly in topical treatments.

- Food Industry: Levomenol is used as a flavoring agent due to its pleasant aroma and taste profile.

Studies on Levomenol's interactions reveal its ability to mediate various biological processes:

- Transport Mechanisms: Research indicates that Levomenol can influence the uptake of organic anions in cells, suggesting a role in drug delivery systems .

- Skin Absorption: Investigations have shown that Levomenol is effectively absorbed through the skin, making it a valuable ingredient in topical formulations .

Levomenol shares structural and functional similarities with several other compounds. Below are some notable comparisons:

| Compound Name | Chemical Formula | Key Properties | Unique Features |

|---|---|---|---|

| Bisabolol | C15H26O | Anti-inflammatory, antimicrobial | Found in chamomile; soothing effects |

| Farnesol | C15H26O | Antimicrobial | Used as a fragrance; insect repellent |

| Geraniol | C10H18O | Antimicrobial | Floral scent; used in perfumes |

| Linalool | C10H18O | Calming effects | Found in lavender; widely used in aromatherapy |

Levomenol's uniqueness lies in its specific isolation from chamomile and its pronounced anti-inflammatory properties compared to other similar compounds. Its application in both cosmetic and pharmaceutical fields further distinguishes it from other sesquiterpenes.

Physicochemical Constants

Melting and Boiling Points

Levomenol exhibits characteristic thermal properties that reflect its sesquiterpene alcohol structure. The compound demonstrates a melting point below -20°C, indicating its liquid state at ambient temperatures [1] [2] [3]. This low melting point is consistent with the molecular structure of levomenol, which contains a long aliphatic chain with a cyclohexene ring system that prevents efficient crystal packing.

The boiling point of levomenol has been reported with variations depending on the pressure conditions. At standard atmospheric pressure (1013 hPa), the boiling point is 300.2°C [4]. Under reduced pressure conditions, different boiling points have been documented: 153°C at 12 mmHg pressure [5] [6] and 314.5°C at 760 mmHg [7]. These variations reflect the inverse relationship between pressure and boiling point, which is particularly important for industrial applications involving distillation processes.

Density and Refractive Index

The density of levomenol at 20°C is consistently reported as 0.9211 g/cm³ [5] [8] [9], indicating that the compound is less dense than water. This physical property is significant for formulation chemistry and extraction processes, as it affects the separation and purification of levomenol from aqueous systems.

The refractive index (nD20) of levomenol is 1.496 [5] [8] [9], which falls within the typical range for organic compounds with similar molecular structures. This optical property is frequently used for quality control and identification purposes in analytical chemistry. The refractive index range of 1.491-1.500 has been established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a specification parameter [10] [11].

Table 1: Physicochemical Constants of Levomenol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₆O | Multiple sources [12] [5] [13] |

| Molecular Weight (g/mol) | 222.37 | ChemicalBook [5] |

| CAS Registry Number | 23089-26-1 | NIST [14] |

| Melting Point (°C) | < -20 | Sigma-Aldrich [1] |

| Boiling Point (°C) | 300.2 (at 1013 hPa) | Ventos [4] |

| Density at 20°C (g/cm³) | 0.9211 | ChemicalBook [5] |

| Refractive Index (nD20) | 1.496 | ChemicalBook [5] |

| Flash Point (°C) | 143 | Ventos [4] |

| Vapor Pressure at 20°C (Pa) | 0.015 | ChemicalBook [5] |

| Optical Rotation [α]D (neat) | -60 ± 2° | ChemicalBook [5] |

| Water Solubility at 20°C (mg/L) | 22 | Sigma-Aldrich [1] |

| Solubility in Ethanol | Soluble | Multiple sources [15] [16] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about levomenol. The ¹³C NMR spectrum of levomenol shows characteristic resonances consistent with its sesquiterpene structure [17]. The spectrum exhibits signals corresponding to the fifteen carbon atoms in the molecule, including the cyclohexene ring carbons, the aliphatic chain carbons, and the tertiary alcohol carbon.

Comparative ¹³C NMR analysis has been employed to distinguish between levomenol and its enantiomers in essential oil samples [17]. The NMR data reveal that commercial levomenol samples may contain small amounts of epi-alpha-bisabolol (approximately 3%), which can be detected through careful analysis of the spectral patterns [17]. The chemical shift assignments for levomenol have been established and match literature values for similar sesquiterpene alcohols [17].

¹H NMR spectroscopy provides complementary information about the proton environment within the levomenol molecule. The spectrum shows signals consistent with the monocyclic structure, including protons on the cyclohexene ring, the aliphatic chain, and the various methyl groups present in the molecule [18].

Mass Spectrometry

Mass spectrometry analysis of levomenol reveals characteristic fragmentation patterns that are useful for identification and quantification. Gas chromatography-mass spectrometry (GC-MS) analysis shows a base peak at m/z 109.1, with additional significant fragments at m/z 69.1, 119.1, 43.1, and 41.1 [10]. The molecular ion peak appears at m/z 222, corresponding to the molecular weight of the compound.

High-resolution mass spectrometry measurements have confirmed the molecular formula of levomenol, with the protonated species appearing at m/z 223.2055 (error -0.4 ppm) [17]. Ion mobility mass spectrometry (IM-MS) studies have provided additional structural information, with collision cross section (CCS) values calculated for levomenol-silver complexes. The CCS value for the levomenol-Ag⁺ complex is 150.4 Ų, which serves as a unique identifier for the compound [17].

Table 2: Spectroscopic Characteristics of Levomenol

| Analytical Method | Key Characteristics | Reference |

|---|---|---|

| ¹³C NMR | Characteristic peaks for sesquiterpene structure | Arts et al. [17] |

| ¹H NMR | Proton signals consistent with monocyclic structure | Literature data [18] |

| Mass Spectrometry (GC-MS) | Base peak m/z 109.1, molecular ion m/z 222 | PubChem [10] |

| Mass Spectrometry (Other MS) | Protonated species m/z 223.2055 | PubChem [10] |

| Ion Mobility MS (CCS) | CCS value 150.4 Ų for levomenol-Ag⁺ | Arts et al. [17] |

| Retention Index (polar column) | Retention index 2021 | NIST [19] |

Thermodynamic Properties

The thermodynamic properties of levomenol have been calculated using the Joback method, providing valuable data for process engineering and chemical behavior prediction [20] [21]. The standard enthalpy of formation for gaseous levomenol is -305.85 kJ/mol, indicating that the compound is thermodynamically stable under standard conditions [20].

The enthalpy of vaporization is calculated as 65.79 kJ/mol, which reflects the energy required to convert liquid levomenol to its gaseous state [20]. This value is consistent with the molecular weight and intermolecular forces present in the compound. The enthalpy of fusion is 22.84 kJ/mol, representing the energy required for the solid-to-liquid phase transition [20].

Critical properties have been estimated for levomenol, including a critical temperature of 857.10 K and a critical pressure of 1950.95 kPa [20]. These values define the conditions above which levomenol cannot exist as a liquid, regardless of pressure applied.

Heat capacity data for gaseous levomenol show temperature dependence, with values ranging from 589.62 J/mol·K at 659.28 K to 683.15 J/mol·K at 857.10 K [20]. This temperature-dependent behavior is typical for complex organic molecules and is important for thermal process design.

Table 3: Thermodynamic Properties of Levomenol

| Property | Value | Method/Source |

|---|---|---|

| Enthalpy of Formation (gas, kJ/mol) | -305.85 | Joback Calculated [20] |

| Enthalpy of Vaporization (kJ/mol) | 65.79 | Joback Calculated [20] |

| Enthalpy of Fusion (kJ/mol) | 22.84 | Joback Calculated [20] |

| Gibbs Free Energy of Formation (kJ/mol) | 57.89 | Joback Calculated [20] |

| Critical Temperature (K) | 857.10 | Joback Calculated [20] |

| Critical Pressure (kPa) | 1950.95 | Joback Calculated [20] |

| Heat Capacity (gas, J/mol·K) at 659.28 K | 589.62 | Joback Calculated [20] |

| Heat Capacity (gas, J/mol·K) at 857.10 K | 683.15 | Joback Calculated [20] |

Solubility Profile

The solubility characteristics of levomenol are primarily determined by its lipophilic nature and molecular structure. The compound demonstrates extremely limited water solubility, with a reported value of 22 mg/L at 20°C [1] [4], classifying it as practically insoluble in aqueous systems. This hydrophobic behavior is consistent with the sesquiterpene structure and the absence of significant polar functional groups beyond the single hydroxyl group.

In contrast to its poor water solubility, levomenol exhibits excellent solubility in ethanol and other organic solvents [15] [16] [22]. The compound is also miscible with oils and fats, making it suitable for incorporation into lipophilic formulations [22]. The solubility in dimethyl sulfoxide (DMSO) has been quantified as 100.0 mg/mL maximum concentration [5].

The octanol/water partition coefficient (log P) of levomenol is 5.5 at 25°C [1] [20], indicating high lipophilicity. This value suggests that levomenol preferentially partitions into lipophilic environments, which has significant implications for its bioavailability and formulation in various applications.

Levomenol shows practically no solubility in glycerin [16] [15], further confirming its lipophilic character. This property is important for cosmetic and pharmaceutical formulations where glycerin is commonly used as a humectant.

Table 4: Solubility Profile of Levomenol

| Solvent/Medium | Solubility | Classification |

|---|---|---|

| Water | 22 mg/L at 20°C (practically insoluble) | Hydrophobic [1] |

| Ethanol | Soluble | Lipophilic [15] [16] |

| Glycerin | Practically insoluble | Hydrophobic [16] |

| Oils and Fats | Miscible | Lipophilic [22] |

| DMSO | 100.0 mg/mL (max) | Organic solvent [5] |

| Octanol/Water Partition Coefficient (log P) | 5.5 at 25°C | Highly lipophilic [1] |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 12 of 228 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 216 of 228 companies with hazard statement code(s):;

H317 (34.72%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H411 (70.83%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (29.17%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Pictograms

Irritant;Environmental Hazard

Other CAS

515-69-5

Absorption Distribution and Excretion

To demonstrate the distribution of the substance in the skin a part of this tissue was cutted into horizontal slices by a cryotome. From the slices autoradiograms were produced. The densitometric measuration showed that there was a fast penetration of levomenol into the skin. 5 h after the topical application the substance was displaced from outermost to innermost areas. From these results a fast cutaneous absorption and a long therapeutical effect of the antiphlogistic and spasmolytic levomenol in the skin can be expected.

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

2: Hahn B, Hölzl J. [Absorption, distribution and metabolism of [14C]-levomenol in the skin]. Arzneimittelforschung. 1987 Jun;37(6):716-20. German. PubMed PMID: 3663271.

3: Maurya AK, Singh M, Dubey V, Srivastava S, Luqman S, Bawankule DU. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation. Curr Pharm Biotechnol. 2014;15(2):173-81. PubMed PMID: 24894548.

4: Han GH, Kim SK, Yoon PK, Kang Y, Kim BS, Fu Y, Sung BH, Jung HC, Lee DH, Kim SW, Lee SG. Fermentative production and direct extraction of (-)-α-bisabolol in metabolically engineered Escherichia coli. Microb Cell Fact. 2016 Nov 8;15(1):185. Erratum in: Microb Cell Fact. 2017 Jan 31;16(1):19. PubMed PMID: 27825357; PubMed Central PMCID: PMC5101696.

5: Karami A, Dehghan-Mashtani N. Composition of the essential oil of Stachys benthamiana Boiss. from the south of Iran. Nat Prod Res. 2015;29(15):1473-6. doi: 10.1080/14786419.2014.1003185. Epub 2015 Jan 21. PubMed PMID: 25605295.

6: Crocco EI, Veasey JV, Boin MF, Lellis RF, Alves RO. A novel cream formulation containing nicotinamide 4%, arbutin 3%, bisabolol 1%, and retinaldehyde 0.05% for treatment of epidermal melasma. Cutis. 2015 Nov;96(5):337-42. PubMed PMID: 26682557.

7: Frikeche J, Couteau C, Roussakis C, Coiffard LJ. Research on the immunosuppressive activity of ingredients contained in sunscreens. Arch Dermatol Res. 2015 Apr;307(3):211-8. doi: 10.1007/s00403-014-1528-9. Epub 2015 Jan 4. PubMed PMID: 25556843.

8: Rottini MM, Amaral AC, Ferreira JL, Silva JR, Taniwaki NN, Souza Cda S, d'Escoffier LN, Almeida-Souza F, Hardoim Dde J, Gonçalves da Costa SC, Calabrese Kda S. In vitro evaluation of (-)α-bisabolol as a promising agent against Leishmania amazonensis. Exp Parasitol. 2015 Jan;148:66-72. doi: 10.1016/j.exppara.2014.10.001. Epub 2014 Nov 5. PubMed PMID: 25448354.

9: Nurulain S, Prytkova T, Sultan AM, Ievglevskyi O, Lorke D, Yang KH, Petroianu G, Howarth FC, Kabbani N, Oz M. Inhibitory actions of bisabolol on α7-nicotinic acetylcholine receptors. Neuroscience. 2015 Oct 15;306:91-9. doi: 10.1016/j.neuroscience.2015.08.019. Epub 2015 Aug 15. PubMed PMID: 26283025.

10: Corpas-López V, Morillas-Márquez F, Navarro-Moll MC, Merino-Espinosa G, Díaz-Sáez V, Martín-Sánchez J. (-)-α-Bisabolol, a Promising Oral Compound for the Treatment of Visceral Leishmaniasis. J Nat Prod. 2015 Jun 26;78(6):1202-7. doi: 10.1021/np5008697. Epub 2015 Jun 15. PubMed PMID: 26076227.

11: Romagnoli C, Baldisserotto A, Malisardi G, Vicentini CB, Mares D, Andreotti E, Vertuani S, Manfredini S. A Multi-Target Approach toward the Development of Novel Candidates for Antidermatophytic Activity: Ultrastructural Evidence on α-Bisabolol-Treated Microsporum gypseum. Molecules. 2015 Jun 26;20(7):11765-76. doi: 10.3390/molecules200711765. PubMed PMID: 26132903.

12: Leong HJ, Jang I, Hyun KS, Jung SK, Hong GH, Jeong HA, Oh SG. Preparation of alpha-bisabolol and phenylethyl resorcinol/TiO2 hybrid composites for potential applications in cosmetics. Int J Cosmet Sci. 2016 Oct;38(5):524-34. doi: 10.1111/ics.12339. Epub 2016 Jun 2. PubMed PMID: 27139639.

13: Corpas-López V, Merino-Espinosa G, López-Viota M, Gijón-Robles P, Morillas-Mancilla MJ, López-Viota J, Díaz-Sáez V, Morillas-Márquez F, Navarro Moll MC, Martín-Sánchez J. Topical Treatment of Leishmania tropica Infection Using (-)-α-Bisabolol Ointment in a Hamster Model: Effectiveness and Safety Assessment. J Nat Prod. 2016 Sep 23;79(9):2403-7. doi: 10.1021/acs.jnatprod.6b00740. Epub 2016 Sep 12. PubMed PMID: 27616730.

14: Sieniawska E, Swatko-Ossor M, Sawicki R, Ginalska G. Morphological Changes in the Overall Mycobacterium tuberculosis H37Ra Cell Shape and Cytoplasm Homogeneity due to Mutellina purpurea L. Essential Oil and Its Main Constituents. Med Princ Pract. 2015;24(6):527-32. doi: 10.1159/000439351. Epub 2015 Sep 19. PubMed PMID: 26381133; PubMed Central PMCID: PMC5588283.

15: Sampaio TL, Menezes RR, da Costa MF, Meneses GC, Arrieta MC, Chaves Filho AJ, de Morais GB, Libório AB, Alves RS, Evangelista JS, Martins AM. Nephroprotective effects of (-)-α-bisabolol against ischemic-reperfusion acute kidney injury. Phytomedicine. 2016 Dec 15;23(14):1843-1852. doi: 10.1016/j.phymed.2016.11.008. Epub 2016 Nov 11. PubMed PMID: 27912887.

16: Barreto RSS, Quintans JSS, Amarante RKL, Nascimento TS, Amarante RS, Barreto AS, Pereira EWM, Duarte MC, Coutinho HDM, Menezes IRA, Zengin G, Aktumsek A, Quintans-Júnior LJ. Evidence for the involvement of TNF-α and IL-1β in the antinociceptive and anti-inflammatory activity of Stachys lavandulifolia Vahl. (Lamiaceae) essential oil and (-)-α-bisabolol, its main compound, in mice. J Ethnopharmacol. 2016 Sep 15;191:9-18. doi: 10.1016/j.jep.2016.06.022. Epub 2016 Jun 9. PubMed PMID: 27292196.

17: Rigo A, Vinante F. The antineoplastic agent α-bisabolol promotes cell death by inducing pores in mitochondria and lysosomes. Apoptosis. 2016 Aug;21(8):917-27. doi: 10.1007/s10495-016-1257-y. PubMed PMID: 27278818.

18: Cerceau CI, Barbosa LCA, Alvarenga ES, Ferreira AG, Thomasi SS. A validated (1)H NMR method for quantitative analysis of α-bisabolol in essential oils of Eremanthus erythropappus. Talanta. 2016 Dec 1;161:71-79. doi: 10.1016/j.talanta.2016.08.032. Epub 2016 Aug 10. PubMed PMID: 27769470.

19: Solovăstru LG, Stîncanu A, De Ascentii A, Capparé G, Mattana P, Vâţă D. Randomized, controlled study of innovative spray formulation containing ozonated oil and α-bisabolol in the topical treatment of chronic venous leg ulcers. Adv Skin Wound Care. 2015 Sep;28(9):406-9. doi: 10.1097/01.ASW.0000470155.29821.ed. PubMed PMID: 26280699.

20: Baldissera MD, Grando TH, de Souza CF, Cossetin LF, da Silva APT, Giongo JL, Monteiro SG. A nanotechnology based new approach for Trypanosoma evansi chemotherapy: In vitro and vivo trypanocidal effect of (-)-α-bisabolol. Exp Parasitol. 2016 Nov;170:156-160. doi: 10.1016/j.exppara.2016.09.018. Epub 2016 Sep 28. PubMed PMID: 27693361.